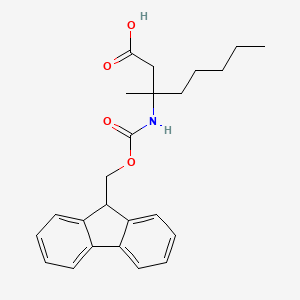

2',6'-Difluoro-4'-(trifluoromethyl)acetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Enhanced Reactivity in Polycondensations

The introduction of electron-withdrawing groups, such as those found in 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone, has been shown to enhance the reactivity of carbonyl compounds in polycondensation reactions with aromatic hydrocarbons. This enhancement is attributed to the lowering of LUMO energy, making these compounds more reactive towards electrophilic aromatic substitution reactions. This finding is significant for the design of reactive monomers in polymer synthesis (Peña, Zolotukhin, & Fomine, 2004).

Synthesis of Fluorinated Polyimides

Fluorinated aromatic diamine monomers, derived from reactions involving compounds like 2',6'-Difluoro-4'-(trifluoromethyl)acetophenone, have been utilized to synthesize novel fluorine-containing polyimides. These materials exhibit excellent solubility in polar organic solvents, high glass transition temperatures, and outstanding mechanical properties, making them suitable for high-performance applications (Yin et al., 2005).

Novel ‘3F’-based Fluorinated Monomer for Polyimides

A novel '3F' fluorinated diamine monomer, based on trifluoroacetophenone, was synthesized and used to prepare new polyimides. These materials exhibited similar thermal properties to '6F'-based systems and showed excellent solvent resistance, indicating their potential for advanced material applications (Brink, Brandom, Wilkes, & Mcgrath, 1994).

Electrophilic and Nucleophilic Fluorination

Studies have explored electrophilic and nucleophilic fluorination of para-substituted acetophenones, showcasing the synthesis of α-fluoroacetophenones. This research highlights the influence of electronic properties on yield and provides insights into the fluorination mechanisms relevant for pharmaceutical and agrochemical product development (Fuglseth et al., 2008).

Catalysis with Perfluoroarylborane

Research has demonstrated the use of perfluoroarylborane-functionalized carbosilane dendrimers as catalysts for the hydrosilation of acetophenone. This study provides valuable insights into the application of fluorinated catalysts in organic synthesis, offering a pathway to the development of new catalytic processes (Roesler, har, & Piers, 2002).

properties

IUPAC Name |

1-[2,6-difluoro-4-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O/c1-4(15)8-6(10)2-5(3-7(8)11)9(12,13)14/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUVJJDKQJBOKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1F)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',6'-Difluoro-4'-(trifluoromethyl)acetophenone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile](/img/structure/B2760264.png)

![N-(2,5-dimethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2760268.png)

![7-Methyl-2-(2-morpholinoethyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2760269.png)

![Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/no-structure.png)